

# An In-depth Technical Guide to 2-Bromo-4-chlorobenzaldehyde

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## Compound of Interest

Compound Name: 2-Bromo-4-chlorobenzaldehyde

Cat. No.: B1282380

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-4-chlorobenzaldehyde**, a pivotal chemical intermediate in the fields of pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and its applications in drug development, supplemented with detailed data tables and workflow diagrams.

## Core Chemical and Physical Properties

**2-Bromo-4-chlorobenzaldehyde** is a di-substituted aromatic aldehyde. Its molecular structure, featuring both bromine and chlorine atoms on the benzaldehyde ring, imparts significant reactivity and makes it a versatile building block in organic synthesis.<sup>[1]</sup>

Property	Value	Source(s)
Molecular Weight	219.46 g/mol	[2][3][4]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrClO	[2][3][4]
CAS Number	84459-33-6	[2][3][4]
Appearance	White to light yellow crystalline solid	[1]
Melting Point	68-73 °C	[3][5]
Boiling Point	~264.6 - 271.3 °C at 760 mmHg	[6]
Density	~1.7 g/cm <sup>3</sup>	[6]
IUPAC Name	2-bromo-4-chlorobenzaldehyde	[2]
InChI	1S/C7H4BrClO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H	[2][3][5]
InChIKey	AJOAHIKYBSZIEV-UHFFFAOYSA-N	[2][3][5]
SMILES	C1=CC(=C(C=C1Cl)Br)C=O	[2][3][5]

## Spectroscopic Data

While specific spectra are not provided in this guide, a theoretical and experimental study of the infrared (IR) spectral data of **2-Bromo-4-chlorobenzaldehyde** has been conducted using IR spectroscopy and density functional theory (DFT).[7] This analysis is crucial for understanding the compound's conformational properties and its interactions with solvents.[7] Standard analytical techniques for this compound would include:

Spectroscopic Technique	Expected Observations
$^1\text{H}$ NMR	Signals corresponding to the aromatic protons and the aldehyde proton.
$^{13}\text{C}$ NMR	Resonances for the aromatic carbons and the carbonyl carbon.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for bromine and chlorine.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the carbonyl group ( $\text{C}=\text{O}$ ) of the aldehyde and vibrations associated with the substituted aromatic ring. <sup>[7]</sup>

## Experimental Protocols

### Synthesis of 2-Bromo-4-chlorobenzaldehyde

A common laboratory-scale synthesis of **2-Bromo-4-chlorobenzaldehyde** involves the oxidation of (2-bromo-4-chlorophenyl)methanol.<sup>[8]</sup>

Materials:

- (2-bromo-4-chlorophenyl)methanol
- Pyridinium chlorochromate (PCC)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Diethyl ether ( $(\text{C}_2\text{H}_5)_2\text{O}$ )
- Silica gel for chromatography
- Ethyl acetate
- Standard laboratory glassware and stirring equipment

Procedure:

- Dissolve (2-bromo-4-chlorophenyl)methanol (0.9 mmol) in dichloromethane (4 mL).
- Add pyridinium chlorochromate (2 mmol) to the solution.
- Stir the reaction mixture at room temperature for 2 hours.
- Monitor the reaction to completion using an appropriate technique (e.g., Thin Layer Chromatography).
- Upon completion, add diethyl ether (4 mL) and continue stirring for an additional 20 minutes.  
[8]
- Pour the mixture into diethyl ether and wash the remaining solid residue with two portions of diethyl ether.[8]
- Combine all the ether solutions and concentrate them under reduced pressure.[8]
- Purify the crude product by silica gel chromatography, eluting with a gradient of ethyl acetate in dichloromethane, to yield **2-Bromo-4-chlorobenzaldehyde** as a white solid.[8]

## Applications in Research and Drug Development

**2-Bromo-4-chlorobenzaldehyde** is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][6] The presence of two distinct halogen atoms provides multiple reaction sites for further functionalization through various coupling reactions and nucleophilic substitutions.[1] This allows for the construction of diverse molecular scaffolds necessary for the discovery and development of new therapeutic agents and crop protection agents.[1][6]

## Safety and Handling

**2-Bromo-4-chlorobenzaldehyde** is considered hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]

Hazard Statements:

- H302: Harmful if swallowed

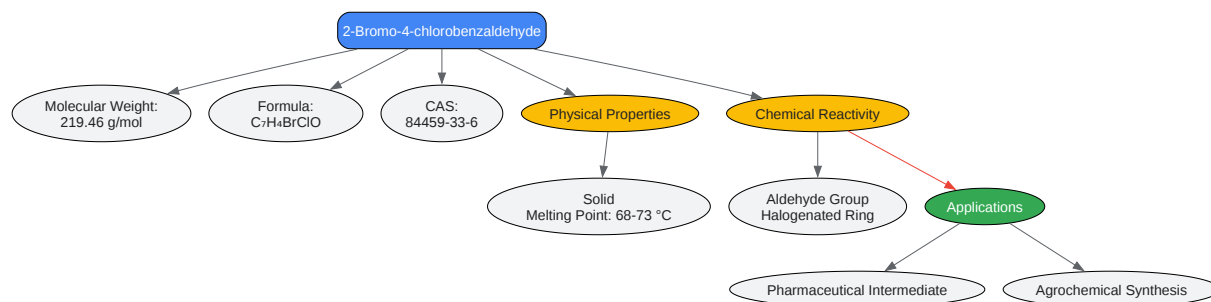
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
- H411: Toxic to aquatic life with long-lasting effects

Precautionary Measures:

- Wash skin thoroughly after handling.
- Wear protective gloves, eye protection, and face protection.
- Use only outdoors or in a well-ventilated area.
- Avoid breathing dust.
- Avoid release to the environment.

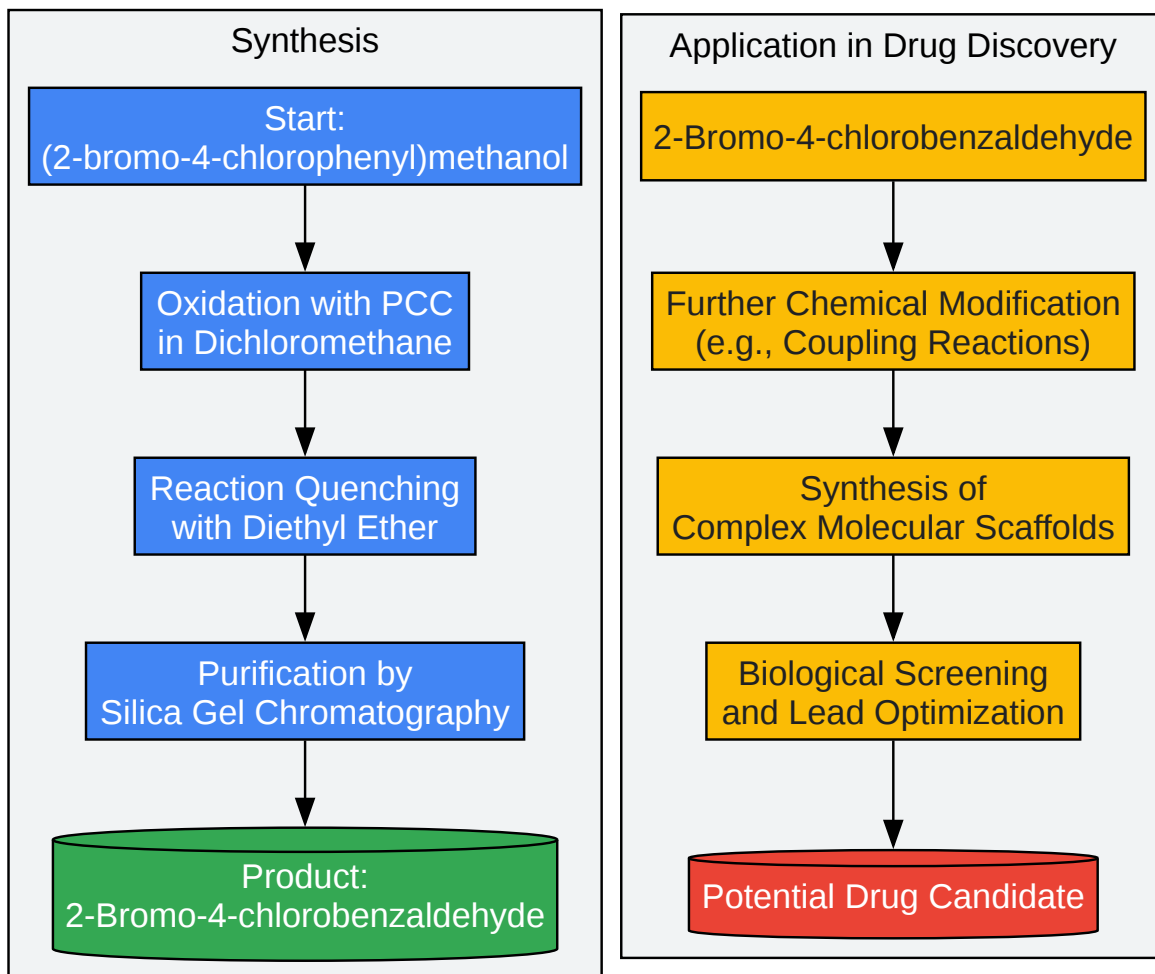
Always consult the Safety Data Sheet (SDS) before handling this chemical.

## Visualizations



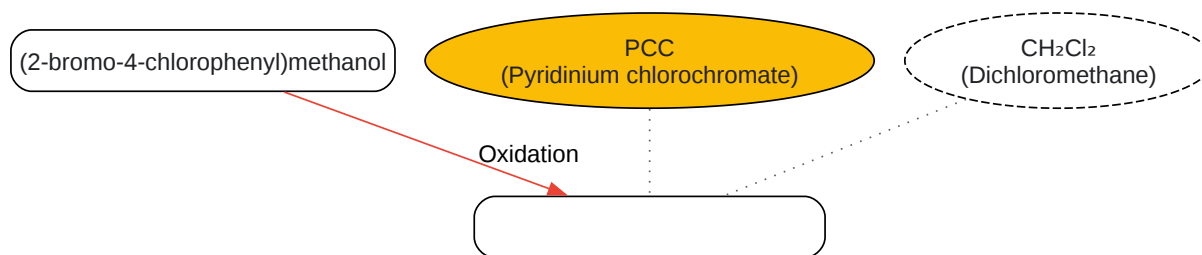
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Caption: Logical relationship of **2-Bromo-4-chlorobenzaldehyde**'s properties and applications.



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Caption: Experimental workflow for synthesis and application of **2-Bromo-4-chlorobenzaldehyde**.



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Caption: Synthetic pathway for **2-Bromo-4-chlorobenzaldehyde**.

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